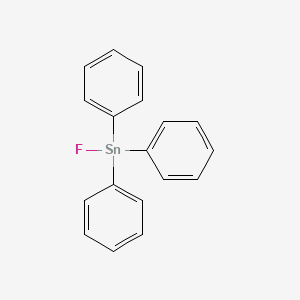

Triphenyltin fluoride

Description

Properties

IUPAC Name |

fluoro(triphenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.FH.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYRKMGOSFMHRL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042500 | |

| Record name | Triphenyltin fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379-52-2 | |

| Record name | Triphenyltin fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenyltin fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000379522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenyltin fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fentin fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLTIN FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YP2L952MD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Methodologies for Triphenyltin Fluoride

Established Synthetic Routes

The most common and well-established methods for the synthesis of triphenyltin (B1233371) fluoride (B91410) involve halide exchange reactions and, to a lesser extent, direct fluorination techniques. These methods are valued for their relative simplicity and effectiveness.

Halide Exchange Reactions with Fluoride Sources

Halide exchange is the most prevalent and straightforward method for preparing triphenyltin fluoride. This approach involves the reaction of a triphenyltin halide, typically triphenyltin chloride, with a suitable fluoride source. ontosight.ai The driving force for this reaction is often the formation of a more thermodynamically stable salt or the precipitation of the product from the reaction medium.

A common procedure involves the reaction of triphenyltin chloride with potassium fluoride. ontosight.ai The reaction is typically carried out in a suitable solvent system from which the resulting this compound, a colorless solid with a high melting point, can be easily separated. ontosight.ai The choice of solvent and reaction conditions can influence the rate and yield of the reaction. While specific conditions for this compound are not always elaborately detailed in literature, analogous reactions with other organotin halides, such as tributyltin chloride, utilize aqueous potassium fluoride to precipitate the insoluble organotin fluoride. This suggests that the use of a solvent in which this compound has low solubility is a key aspect of this synthetic design.

Table 1: Halide Exchange Reaction for this compound

| Reactant 1 | Reactant 2 | Product | Typical Reaction Feature |

| Triphenyltin Chloride ((C₆H₅)₃SnCl) | Potassium Fluoride (KF) | This compound ((C₆H₅)₃SnF) | Precipitation of the product |

Direct Fluorination Techniques

Direct fluorination involves the introduction of a fluorine atom directly onto the tin center of a triphenyltin precursor. This can be achieved using various fluorinating agents, including elemental fluorine. The direct fluorination of organotin compounds is a known synthetic strategy. ontosight.ai For instance, the treatment of the sodium derivatives of parent dialkyl malonates with elemental fluorine has been shown to produce dialkyl fluoromalonates. researchgate.net

While less common than halide exchange for this specific compound, direct fluorination of a suitable triphenyltin precursor, such as triphenyltin hydride ((C₆H₅)₃SnH), with a controlled source of fluorine could theoretically yield this compound. However, reactions involving elemental fluorine can be highly exothermic and difficult to control, often leading to a mixture of products or decomposition. nih.gov Therefore, this method requires careful handling and optimization of reaction conditions to achieve selective monofluorination.

Advanced Synthetic Approaches

While established routes are generally sufficient for the laboratory-scale synthesis of this compound, advanced synthetic methodologies are continually being explored for the synthesis of organometallic compounds, offering potential for improved selectivity and efficiency.

Chelation-Assisted Synthesis

Chelation-assisted synthesis involves the use of a chelating ligand to direct the reaction to a specific site on the metal center. This approach can enhance the reactivity and selectivity of the fluorination process. While specific examples of chelation-assisted synthesis for this compound are not widely reported in the scientific literature, the principle has been applied to other organometallic systems. For organotin compounds, the presence of a coordinating group within the organo-substituents could potentially facilitate a more controlled and site-selective fluorination. The development of such methods for this compound remains an area for future research.

Stereoselective Synthesis Strategies

Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule. In the context of organotin chemistry, this is particularly relevant for compounds with a chiral tin center. This compound itself is not chiral. However, the principles of stereoselective synthesis could be applied to the synthesis of chiral derivatives of organotin fluorides.

The creation of a stereogenic carbon-fluorine bond is a significant area of research in organic chemistry, often employing chiral catalysts or auxiliaries. psu.edursc.org For instance, the stereoselective synthesis of internal allylic fluorides has been achieved using ruthenium-based catalysts in cross-metathesis reactions. rsc.org While these methods are not directly applicable to the achiral this compound, they highlight the potential for developing stereoselective routes to more complex, chiral organotin fluorides where the stereochemistry at the tin atom or on the organic substituents is a critical feature.

Considerations in Synthetic Design and Yield Optimization

Optimizing the synthesis of this compound involves careful consideration of several factors to maximize the yield and purity of the final product.

For the common halide exchange reaction, key variables include:

Choice of Fluoride Source: While potassium fluoride is common, other fluoride salts such as sodium fluoride or cesium fluoride could be used, potentially influencing the reaction rate and completeness due to differences in solubility and reactivity.

Solvent System: The solvent should ideally be one in which the starting triphenyltin chloride is soluble but the this compound product is not, facilitating its isolation by precipitation. The use of protic or aprotic solvents can also affect the reaction kinetics.

Reaction Temperature and Time: Optimization of these parameters is crucial. While many halide exchange reactions proceed readily at room temperature, gentle heating may be required to ensure complete conversion. The reaction time should be sufficient to allow for the complete precipitation of the product.

Stoichiometry of Reactants: Using a slight excess of the fluoride source can help to drive the equilibrium towards the product side, ensuring complete conversion of the triphenyltin chloride.

For direct fluorination methods, yield optimization would focus on:

Choice of Fluorinating Agent: The reactivity of the fluorinating agent must be matched to the substrate to avoid over-fluorination or decomposition. Milder and more selective fluorinating agents are often preferred over elemental fluorine.

Control of Reaction Conditions: Low temperatures and dilute concentrations are typically employed in direct fluorination reactions to manage their high exothermicity and improve selectivity.

Table 2: Factors for Yield Optimization in this compound Synthesis

| Synthetic Route | Factor | Consideration for Optimization |

| Halide Exchange | Fluoride Source | Solubility and reactivity of the fluoride salt. |

| Solvent | Differential solubility of reactant and product. | |

| Temperature | Balancing reaction rate with product stability. | |

| Stoichiometry | Using an excess of the fluoride source to drive the reaction. | |

| Direct Fluorination | Fluorinating Agent | Selectivity and reactivity of the agent. |

| Reaction Conditions | Low temperature and dilution to control exothermicity. |

By carefully controlling these parameters, the synthesis of this compound can be tailored to achieve high yields and purity, suitable for its various applications in research and industry.

Structural Elucidation and Bonding Characteristics of Triphenyltin Fluoride

Solid-State Structural Analysis

The structure of triphenyltin (B1233371) fluoride (B91410) in the solid state is not composed of discrete, monomeric molecules but rather of extended, ordered assemblies. This has been conclusively determined through crystallographic and spectroscopic investigations.

Crystallographic Studies: Single-Crystal and Powder X-ray Diffraction

X-ray diffraction is a cornerstone technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on triphenyltin fluoride have utilized both single-crystal and powder X-ray diffraction to define its structure. rsc.org

These analyses have shown that the compound crystallizes in the trigonal space group R-3 (No. 148) or the related rhombohedral setting. rsc.orgrsc.org The crystal structure is characterized by its polymeric nature. smolecule.com

| Crystallographic Data for this compound | |

| Crystal System | Trigonal |

| Space Group | R-3 (No. 148) |

| Unit Cell Parameter (a) | 10.358(1) Å |

| Unit Cell Parameter (c) | 8.583(1) Å |

| Sn-F Bond Distance | 2.1458(3) Å |

| Sn-C Bond Distance | ~2.11 Å |

| C-Sn-C Angle | ~117.2° |

| F-Sn-C Angle | ~98.3° |

| Data sourced from crystallographic studies. rsc.org |

In the solid state, this compound forms infinite polymeric chains. smolecule.com The backbone of these chains consists of alternating tin (Sn) and fluorine (F) atoms. smolecule.com Each fluoride ion acts as a bridge, linking two adjacent triphenyltin units. smolecule.com This results in a linear -Sn-F-Sn-F- arrangement that propagates along the c-axis of the crystal lattice. rsc.orgrsc.org The repeat distance along this chain is approximately 4.29 Å. rsc.orgrsc.org The fluorine atom is positioned at an inversion center, which imposes a crystallographically linear and symmetrical Sn-F-Sn bridge. rsc.org

The coordination geometry around the central tin atom is a key structural feature. The tin atom is bonded to three carbon atoms from the phenyl groups and two bridging fluorine atoms. This results in a five-coordinate environment for the tin atom. The geometry is best described as a trigonal bipyramidal (TBP). The three phenyl groups occupy the equatorial positions, with the C-Sn-C bond angles being approximately 117.2°. The two bridging fluorine atoms occupy the axial positions, forming the linear F-Sn-F linkage within the polymer chain. rsc.org

Vibrational and Rotational Spectroscopy for Structural Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are sensitive to bond strengths and molecular symmetry, providing valuable structural information. For this compound, the Sn-C and particularly the Sn-F vibrational modes are of diagnostic importance. The frequencies of these vibrations confirm the polymeric nature of the compound, as the bridging Sn-F-Sn bonds have different vibrational frequencies compared to a terminal Sn-F bond that would be present in a monomeric structure. nih.gov

Rotational spectroscopy, which measures the quantized rotational energy levels of molecules, is a powerful tool for determining the precise geometry of small molecules in the gas phase. wikipedia.org However, this technique is not applicable to this compound. Its high melting point and polymeric, non-volatile nature prevent it from being vaporized into the gas phase as discrete molecules, which is a prerequisite for pure rotational spectroscopy. wikipedia.org

Mössbauer Spectroscopy for Tin Environments

¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive technique for probing the electronic environment of the tin nucleus. It provides information on the oxidation state, coordination number, and local symmetry of the tin atom. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (Δ).

For this compound, the quadrupole splitting value is particularly informative. In organotin compounds, a large quadrupole splitting (typically > 2.40 mm s⁻¹) is indicative of a five-coordinate, trigonal bipyramidal geometry, whereas a smaller value is characteristic of a four-coordinate, tetrahedral geometry. Variable-temperature Mössbauer spectroscopy studies of this compound show large quadrupole splitting values, consistent with the five-coordinate tin center established by X-ray diffraction. rsc.orgrsc.org These spectroscopic results provide strong corroborating evidence for the polymeric chain structure with bridging fluoride atoms. rsc.orgrsc.org

| ¹¹⁹Sn Mössbauer Spectroscopic Data for Selected Triorganotin Halides | ||

| Compound | Isomer Shift (δ) mm s⁻¹ | Quadrupole Splitting (Δ) mm s⁻¹ |

| This compound | ~1.31 | ~3.43 |

| Triphenyltin chloride | ~1.37 | ~2.51 |

| Triphenyltin bromide | ~1.42 | ~2.45 |

| Values are approximate and can vary slightly based on experimental conditions. rsc.org |

Solution-Phase Structural Dynamics

The behavior of this compound in solution differs significantly from its rigid, polymeric solid-state structure. In solution, the polymeric chains typically break down, leading to monomeric or oligomeric species that are in dynamic equilibrium. Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating these solution-phase dynamics.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, utilizing various active nuclei such as ¹¹⁹Sn, ¹⁹F, ¹H, and ¹³C, provides detailed insights into the molecular structure, bonding, and dynamic processes of this compound in solution.

Tin possesses three NMR-active spin-½ nuclei: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. huji.ac.il Among these, ¹¹⁹Sn is the most frequently studied due to its higher natural abundance (8.59%) and slightly greater sensitivity compared to ¹¹⁷Sn. huji.ac.ilnorthwestern.edu The chemical shift range for tin is extensive, spanning over 5000 ppm, which makes ¹¹⁹Sn NMR highly sensitive to the electronic environment around the tin atom. northwestern.edu

For organotin compounds like this compound, the ¹¹⁹Sn chemical shift is influenced by the nature of the substituents on the tin atom, the solvent, and the concentration. rsc.org The coordination number of the tin atom is a primary factor determining the chemical shift. In solution, this compound likely exists as a four-coordinate (tetracoordinate) species, which would resonate in a characteristic region of the ¹¹⁹Sn NMR spectrum. However, interactions with solvent molecules can lead to five-coordinate (pentacoordinate) adducts, causing significant shifts in the resonance. rsc.org

Spin-spin coupling between the ¹¹⁹Sn nucleus and other nuclei, particularly ¹⁹F, ¹³C, and ¹H, provides valuable structural information. The one-bond coupling constant, ¹J(¹¹⁹Sn-¹⁹F), is a direct measure of the interaction between the tin and fluorine atoms and is sensitive to the nature of the Sn-F bond. huji.ac.il One-bond Sn-F coupling constants can range from 130 to 2000 Hz. huji.ac.il

Table 1: General NMR Parameters for Tin Isotopes

| Isotope | Natural Abundance (%) | Nuclear Spin (I) | Relative Sensitivity (¹H=1.00) |

| ¹¹⁵Sn | 0.34 | 1/2 | 3.50E-02 |

| ¹¹⁷Sn | 7.68 | 1/2 | 4.52E-02 |

| ¹¹⁹Sn | 8.59 | 1/2 | 5.18E-02 |

| Data sourced from IMSERC NMR Periodic Table. northwestern.edu |

In solution, the ¹⁹F NMR spectrum of this compound would be expected to show a single resonance, flanked by satellites arising from coupling to the ¹¹⁷Sn and ¹¹⁹Sn isotopes. The magnitude of the ¹J(Sn-F) coupling constant observed in the ¹⁹F spectrum provides insight into the s-character of the Sn-F bond. nih.gov Changes in the ¹⁹F chemical shift upon varying the solvent or concentration can indicate the nature and extent of intermolecular interactions, such as the formation of solvent adducts or aggregation of the solute molecules. nih.gov

¹H and ¹³C NMR spectroscopy are standard methods used to confirm the structure of the three phenyl (C₆H₅) ligands attached to the tin atom. researchgate.net

In the ¹H NMR spectrum, the protons of the phenyl rings typically appear as a set of multiplets in the aromatic region (approximately 7.0-8.0 ppm). The integration of these signals should correspond to 15 protons. Satellites due to two-bond and three-bond coupling to the ¹¹⁷Sn and ¹¹⁹Sn isotopes may also be observable, providing further structural confirmation. The two-bond Sn-H coupling constant is typically around 50 Hz. huji.ac.il

The ¹³C NMR spectrum will show distinct resonances for the different carbon atoms of the phenyl rings: the ipso-carbon (the carbon directly bonded to tin), and the ortho, meta, and para carbons. researchgate.net The chemical shifts of these carbons, particularly the ipso-carbon, are influenced by the electronegativity of the tin and fluorine atoms. researchgate.net The one-bond coupling constant between ¹¹⁹Sn and the ipso-¹³C, ¹J(¹¹⁹Sn-¹³C), is a significant parameter that reflects the s-electron density in the Sn-C bond. huji.ac.il

Table 2: Typical NMR Coupling Constant Ranges for Organotin Compounds

| Coupling | Typical Range (Hz) |

| ¹J(¹¹⁹Sn-¹³C) | 300 - 400 |

| ¹J(¹¹⁹Sn-¹⁹F) | 130 - 2000 |

| ²J(¹¹⁹Sn-¹H) | ~50 |

| Data sourced from various organotin NMR studies. huji.ac.ilrsc.org |

Spectroscopic Probes for Intermolecular Interactions

Beyond NMR, other spectroscopic techniques can probe the intermolecular interactions of triphenyltin compounds in solution. Fluorescence spectroscopy, for instance, has been used to study the interaction between triphenyltin (TPT) species and other molecules, such as humic acid. nih.gov In such studies, the quenching of the intrinsic fluorescence of a molecule like humic acid upon the addition of the triphenyltin compound can be monitored. nih.gov This quenching effect can be analyzed to determine binding constants (Kₑ) and thermodynamic parameters (Gibbs free energy, entropy), which reveal the nature of the interaction. nih.gov For example, a spontaneous interaction driven by an increase in entropy suggests that hydrophobic forces play a major role in the complex formation. nih.gov Three-dimensional fluorescence spectra can further reveal whether the triphenyltin molecule penetrates hydrophobic regions of the interacting species. nih.gov While this example involves interaction with an external molecule, similar principles can be applied to study self-association or interactions with solvent molecules.

Theoretical and Computational Investigations of Structure and Bonding

Theoretical and computational chemistry methods are invaluable for complementing experimental data and providing deeper insights into the structure and bonding of molecules like this compound. hhu.de Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can be employed to model its geometric and electronic properties. hhu.de

These computational approaches allow for the optimization of the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. hhu.de The results of these calculations can be compared with experimental data from X-ray crystallography to validate the computational model. Furthermore, vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands.

Computational methods are also crucial for predicting and interpreting NMR parameters. By calculating the magnetic shielding tensors for ¹¹⁹Sn, ¹⁹F, ¹³C, and ¹H, it is possible to predict their NMR chemical shifts. nih.gov These calculations can be performed on isolated molecules (in the gas phase) or, more accurately, by including solvent effects through implicit or explicit solvent models. nih.gov Ab initio molecular dynamics simulations can be used to account for the dynamic conformational flexibility of the molecule and its interactions with solvent molecules, leading to more accurate predictions of NMR chemical shifts. nih.gov Such theoretical studies are essential for understanding the relationship between the electronic structure and the observed spectroscopic properties of this compound.

Density Functional Theory (DFT) Calculations for Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. While specific DFT studies on this compound are not abundant in the literature, we can infer its geometric and electronic properties from studies on analogous organotin compounds. DFT calculations typically provide optimized geometries, including bond lengths and angles, which are in good agreement with experimental data.

For instance, DFT studies on various organotin(IV) complexes reveal a distorted tetrahedral or trigonal bipyramidal geometry around the central tin atom, depending on the coordination environment. researchgate.net In the case of this compound, which exists as a polymeric chain in the solid state, the tin atom is pentacoordinated. rsc.org X-ray diffraction data shows that the polymeric chain of this compound propagates along the c-axis with a repeat distance of approximately 4.29 Å. The crystals are trigonal, and the fluorine atom lies at an inversion center, leading to a linear polymer with identical Sn–F bond distances of 2.1458(3) Å. researchgate.netrsc.org

The electronic structure of organotin compounds is characterized by the nature of the Sn-C and Sn-X (where X is a halogen or another substituent) bonds. DFT-based analyses, such as Natural Bond Orbital (NBO) analysis, can provide insights into the charge distribution and hybridization of the atoms. In related organotin compounds, the Sn-C bonds are primarily covalent, while the Sn-X bonds exhibit a higher degree of ionic character, especially with highly electronegative substituents like fluorine.

Table 1: Representative DFT-Calculated Geometrical Parameters for Organotin Compounds

| Parameter | Triphenyltin Chloride-Phosphane Oxide Adduct nih.gov | Diorganotin(IV) 2-chloridophenylacetohydroxamate researchgate.net |

| Sn-O Bond Length (Å) | 2.346(4) | 2.098 (avg.) |

| Sn-Cl Bond Length (Å) | - | - |

| Sn-C Bond Length (Å) | - | 113.710 (C-Sn-C angle) |

| **Cl-Sn-O Angle (°) ** | 174.0(1) | - |

| Coordination Geometry | Trigonal bipyramidal | Distorted octahedral |

| Note: This table presents data from related organotin compounds to illustrate typical values, as specific DFT data for this compound is not readily available in the literature. |

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. mdpi.com

In organotin compounds, the HOMO is often associated with the electron-donating capabilities of the molecule, while the LUMO relates to its electron-accepting ability. researchgate.net For triphenyltin derivatives, the HOMO is typically localized on the phenyl rings and the Sn-C bonds, while the LUMO is often centered on the tin atom and its substituents.

While specific FMO data for this compound is scarce, studies on similar organotin complexes provide valuable insights. For example, in diorganotin(IV) 2-chloridophenylacetohydroxamate complexes, the HOMO-LUMO gap was calculated to be in a range that suggests high chemical reactivity. researchgate.netnih.gov A smaller energy gap facilitates electronic transitions and can be correlated with higher electrical conductivity and polarizability. researchgate.netnih.gov

Table 2: Representative FMO Analysis Data for Organotin Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Diorganotin(IV) hydroxamate complex (Me) researchgate.net | - | - | Low (indicative of reactivity) |

| Diorganotin(IV) hydroxamate complex (n-Bu) researchgate.net | - | - | Low (indicative of reactivity) |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate nih.gov | -0.26751 | -0.18094 | 0.08657 |

| Note: This table provides illustrative data from related compounds due to the lack of specific FMO studies on this compound. |

Quantum Chemical Studies on Tetrel Bonds and Non-Covalent Interactions

A tetrel bond is a non-covalent interaction involving a Group 14 element (like tin) acting as a Lewis acid. researchgate.net These interactions are directional and arise from a region of positive electrostatic potential, known as a σ-hole, on the tetrel atom. researchgate.net In the context of this compound, the tin atom can participate in tetrel bonding, particularly in its polymeric solid-state structure.

The nearly linear arrangement of the Sn-F-Sn bridges in the crystal structure of this compound is indicative of such interactions. researchgate.netrsc.org Quantum chemical calculations on related systems, such as the cocrystal of triphenyltin chloride with cyclohexyldiphenylphosphane oxide, have characterized a short and highly linear tetrel bond between the tin and oxygen atoms. nih.gov The Sn···O distance in this adduct is significantly shorter than the sum of the van der Waals radii, confirming a strong interaction. nih.gov

Table 3: Characteristics of Tetrel Bonds in Organotin Compounds

| System | Interaction | Distance (Å) | Angle (°) |

| Triphenyltin chloride-phosphane oxide adduct nih.gov | Sn···O | 2.346(4) | 174.0(1) (Cl-Sn···O) |

| Trimethyltin (B158744) chloride-triphenylphosphane oxide adduct nih.gov | Sn···O | 2.375(2) | 177.57(7) (Cl-Sn···O) |

| Note: Data from analogous triphenyltin and trimethyltin compounds are presented to exemplify the nature of tetrel bonds. |

Reactivity Profiles and Mechanistic Studies of Triphenyltin Fluoride

Lewis Acidity and Coordination Chemistry

Triphenyltin (B1233371) fluoride (B91410), with the chemical formula (C₆H₅)₃SnF, demonstrates notable Lewis acidity, a characteristic stemming from the electron-withdrawing nature of the three phenyl groups and the highly electronegative fluorine atom attached to the tin center. ontosight.aigelest.com This acidity drives its coordination chemistry, leading to the formation of stable complexes and adducts. The tin atom in organotin compounds can expand its coordination number beyond the typical four, a tendency that is particularly pronounced in organotin halides like triphenyltin fluoride due to the electronegativity of the halide. gelest.comlupinepublishers.com

In the solid state, this compound exhibits a polymeric structure where fluoride ions bridge adjacent tin atoms, forming infinite Sn–F–Sn chains. smolecule.comrsc.org This arrangement results in a five-coordinate tin center with a trigonal bipyramidal geometry. lupinepublishers.comsmolecule.com The phenyl groups occupy the equatorial positions, while the bridging fluorine atoms are in the axial positions. lupinepublishers.com This hypercoordinated state is a direct consequence of the tin atom's ability to act as a Lewis acid, accepting electron density from the bridging fluoride ions. wikipedia.org The Lewis acidity generally decreases with an increasing number of organic groups attached to the tin atom; thus, triorganotin halides are effective Lewis acids. lupinepublishers.com

Ligand Exchange Processes

Ligand exchange is a fundamental reaction in organotin chemistry, and this compound is often synthesized through such a process. gelest.com A common laboratory and industrial synthesis involves the reaction of triphenyltin chloride with a fluoride salt, such as potassium fluoride. ontosight.ai In this reaction, the chloride ligand on the tin center is exchanged for a fluoride ion.

(C₆H₅)₃SnCl + KF → (C₆H₅)₃SnF + KCl

Redistribution reactions, also known as Kocheshkov comproportionation, are another significant class of ligand exchange in organotin chemistry. wikipedia.org These reactions are used to prepare organotin halides from tetraorganotin and tin tetrahalide precursors. While often used to produce mono-, di-, and triorganotin chlorides, the principle applies to other halides as well. The stoichiometry of the reactants controls the product distribution. gelest.comwikipedia.org For instance, reacting a tetraorganotin compound with tin tetrachloride can yield triorganotin chloride, which could then be converted to the corresponding fluoride. wikipedia.org

3 R₄Sn + SnCl₄ → 4 R₃SnCl

Formation of Fluoro Complexes and Adducts

The ability of this compound to form fluoro complexes is best exemplified by its inherent polymeric structure in the solid state. smolecule.comrsc.org Single-crystal X-ray diffraction studies have elucidated the nature of these chains.

| Structural Parameter | Value | Reference |

| Crystal System | Trigonal | rsc.org |

| Sn-F Bond Distance | 2.1458 Å | rsc.org |

| Geometry at Tin | Trigonal Bipyramidal | smolecule.com |

| Coordination Number | 5 | gelest.comwikipedia.org |

This interactive table summarizes key structural features of the this compound polymer.

Beyond self-association, organotin halides readily form adducts with Lewis bases such as amines and pyridines. gelest.comwikipedia.org In these complexes, the coordination number of the tin atom increases to five or six. For example, dimethyltin (B1205294) dichloride is known to form an adduct with bipyridine. wikipedia.org Similarly, this compound can coordinate with electron-donating solvents or other ligands, which can disrupt its polymeric structure to form discrete molecular adducts. The formation of these adducts involves the donation of a lone pair of electrons from the Lewis base into a vacant 5d orbital of the tin atom. gelest.com

Role in Fluorination Reactions

While organotin compounds are versatile reagents, the use of this compound specifically as a fluorinating agent is not as widespread as other fluoride sources. However, related organotin fluorides have demonstrated utility, providing a basis for understanding the potential reactivity of the Sn-F bond in this compound.

Nucleophilic Fluorination Processes

Nucleophilic fluorination is a challenging transformation due to the properties of the fluoride ion, which has a high charge density, is strongly basic, and is heavily solvated in protic solvents. ucla.edu To overcome these challenges, various fluoride sources and reaction conditions have been developed. ucla.edu Organotin fluorides, such as trimethyltin (B158744) fluoride (Me₃SnF), have been successfully employed as mild and selective reagents for installing fluoride ions in sensitive molecules, particularly in the synthesis of actinide fluoride complexes from their chloride or bromide analogues. osti.govornl.gov

The reaction proceeds via a halide exchange mechanism, where the organotin fluoride serves as the fluoride donor. The utility of Me₃SnF in these syntheses suggests that the Sn-F bond is sufficiently labile to participate in nucleophilic substitution reactions under appropriate conditions. By extension, this compound could theoretically serve a similar role, though its reactivity would be modulated by the steric bulk and electronic effects of the phenyl groups compared to methyl groups.

Phase-Transfer Catalysis in Fluorine Transfer Reactions

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different, immiscible phases (e.g., a solid inorganic salt and an organic substrate in an organic solvent). phasetransfercatalysis.com In nucleophilic fluorination, PTC is often used to solubilize solid, inexpensive alkali metal fluorides like KF or CsF in an organic phase where the reaction can occur. nih.gov This is typically achieved using quaternary ammonium (B1175870) or phosphonium (B103445) salts as catalysts. youtube.com

A more recent development is hydrogen bonding phase-transfer catalysis (HB-PTC), where neutral H-bond donors like chiral bis-ureas are used to bind, solubilize, and activate the fluoride ion. nih.govnih.gov While there is no extensive literature detailing the use of this compound as a phase-transfer catalyst itself, organometallic compounds can influence biphasic reactions. The principle of PTC involves a catalyst that can shuttle a reactive anion (like F⁻) from an aqueous or solid phase into an organic phase. youtube.com Given that organotin halides can form hypercoordinated anionic complexes, it is conceivable that this compound could interact with fluoride salts to form species that have some solubility in organic media, thereby facilitating fluorine transfer, although this application is not a conventional use for the compound.

Mechanisms of Organotin-Carbon Bond Cleavage and Formation

The stability and reactivity of the organotin-carbon bond are central to the chemistry of compounds like this compound. This bond is relatively stable to air and water but can be cleaved by a variety of reagents. gelest.com

The cleavage of Sn-C bonds can occur through several mechanisms, often involving electrophilic attack on the carbon atom or nucleophilic attack on the tin atom. Reagents like mineral acids, halogens, and metal halides are effective for this purpose. gelest.com

Acidolysis: R₄Sn + HCl → R₃SnCl + RH

Halogenolysis: R₄Sn + Cl₂ → R₃SnCl + RCl

In these reactions, aryl-tin bonds, such as the phenyl-tin bonds in this compound, are generally cleaved more readily than alkyl-tin bonds. gelest.com Biological systems can also mediate Sn-C bond cleavage. For instance, the bacterium Pseudomonas chlororaphis has been shown to degrade triphenyltin to monophenyltin, a process that involves the direct breaking of the tin-carbon bond, likely through a metal complexation reaction involving siderophores produced by the bacterium. nih.gov

The formation of organotin-carbon bonds is most commonly achieved through the reaction of a tin halide with an organometallic nucleophile, such as a Grignard reagent or an organoaluminium compound. wikipedia.orgthinkindiaquarterly.org The synthesis of tetraorganotins, which are often precursors to compounds like this compound, typically uses this approach. wikipedia.org

SnCl₄ + 4 RMgBr → R₄Sn + 4 MgClBr

These tetraorganotin compounds can then be used to produce triorganotin halides via the Kocheshkov redistribution reaction with tin tetrachloride, as described previously. gelest.comwikipedia.org

Spectroscopic and Advanced Analytical Characterization Techniques

Infrared (IR) Spectroscopy for Functional Group and Bond Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the bonding within a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.

In the analysis of triphenyltin (B1233371) fluoride (B91410), IR spectroscopy is particularly useful for identifying the characteristic vibrations of the tin-carbon (Sn-C) and tin-fluorine (Sn-F) bonds. The polymeric structure of solid triphenyltin fluoride, featuring bridging fluoride atoms, influences these vibrational frequencies. X-ray diffraction studies have confirmed that the polymeric chain propagates along the c-axis of the crystal .

Detailed IR analysis of this compound reveals specific absorption bands that are signatures for its key structural features.

| Vibrational Mode | Wavenumber (cm⁻¹) | Description | Reference |

|---|---|---|---|

| ν(Sn-F) | 374 (strong, broad) | Stretching vibration of the tin-fluorine bond. | |

| νasym(Sn-C) | 281 (very strong) | Asymmetric stretching vibration of the tin-carbon bonds of the phenyl groups. |

The positions of these bands provide direct evidence for the presence of the triphenyltin moiety and its bonding to the fluorine atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from lower energy orbitals to higher energy orbitals youtube.comlibretexts.org. The types of electronic transitions that can occur depend on the molecular orbitals present in the compound youtube.comyoutube.com. The primary transitions observed in organic molecules include σ → σ, n → σ, π → π, and n → π youtube.comyoutube.com.

For this compound, the most significant electronic transitions are expected to involve the aromatic phenyl rings. Unsaturated and aromatic compounds are known to exhibit π → π* transitions, where an electron is excited from a π bonding molecular orbital to a π* anti-bonding molecular orbital youtube.com. These transitions are typically responsible for the strong absorption bands observed in the UV region for aromatic compounds.

| Transition Type | Associated Structural Feature | General Description |

|---|---|---|

| π → π | Phenyl Rings | Excitation of an electron from a π bonding orbital to a π anti-bonding orbital within the aromatic system. |

| n → σ | Fluorine Atom | Excitation of a non-bonding electron from the fluorine atom to a σ anti-bonding orbital. |

While the general principles suggest these transitions, specific absorption maxima (λmax) for this compound are dependent on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides crucial information about the molecular weight and structure of a compound. When a molecule is ionized, typically by electron impact (EI), it forms a molecular ion (M⁺) which can then break apart into smaller, charged fragments libretexts.org. The pattern of these fragments is unique to the molecule and helps in its structural identification libretexts.org.

For this compound (C₁₈H₁₅FSn), the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Tin has several isotopes, which would result in a characteristic isotopic cluster for the molecular ion and any tin-containing fragments.

The fragmentation of organotin compounds is often characterized by the sequential loss of the organic groups attached to the tin atom. In the case of this compound, the primary fragmentation pathway would involve the loss of phenyl (C₆H₅) groups. Rearrangements involving the fluorine atom are also possible, which can be seen in related organometallic compounds rsc.org.

| Ion | Formula | Description |

|---|---|---|

| [M]⁺ | [C₁₈H₁₅FSn]⁺ | Molecular ion. |

| [M - C₆H₅]⁺ | [C₁₂H₁₀FSn]⁺ | Loss of one phenyl radical. |

| [M - 2C₆H₅]⁺ | [C₆H₅FSn]⁺ | Loss of two phenyl radicals. |

| [SnF]⁺ | [SnF]⁺ | Tin fluoride ion resulting from further fragmentation. |

| [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation. |

The relative abundance of these fragments helps to piece together the structure of the parent molecule. The most stable ions typically produce the most intense peaks in the spectrum libretexts.org.

Hyphenated Techniques for Speciation and Trace Analysis

Hyphenated techniques, which combine a separation method with a detection method, are indispensable for the speciation and trace analysis of organotin compounds like this compound in complex environmental and biological samples inchem.org. Speciation is critical as the toxicity of organotin compounds varies significantly with their structure .

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. For organotin compounds, which can have low volatility, a derivatization step is often required to convert them into more volatile forms suitable for GC analysis cdc.gov. However, some modern methods allow for the direct analysis of underivatized organotin compounds .

In a typical GC-MS analysis of triphenyltin, the compound is first extracted from the sample matrix. After derivatization (e.g., methylation or propylation), the sample is injected into the GC, where it is separated from other compounds based on its boiling point and interaction with the stationary phase scilit.comresearchgate.net. The separated compounds then enter the mass spectrometer for identification and quantification. GC-MS offers high sensitivity and selectivity, with detection limits for triphenyltin compounds reaching the nanogram per liter (ng/L) level nih.govthermofisher.com.

Inductively coupled plasma-mass spectrometry (ICP-MS) and inductively coupled plasma-atomic emission spectrometry (ICP-AES) are highly sensitive elemental analysis techniques used for determining the total tin content or for speciation when coupled with a separation technique researchgate.netnih.gov. In these methods, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the tin atoms. The ions are then detected by a mass spectrometer (in ICP-MS) or the emitted light is measured by a spectrometer (in ICP-AES) researchgate.net.

ICP-based methods are powerful tools for trace element detection and can achieve very low detection limits, often in the range of µg/L to ng/L for tin in water samples nih.govmdpi.com. When used as a detector for chromatography, ICP-MS provides element-specific information, making it ideal for the speciation of different organotin compounds researchgate.netnih.gov.

High-performance liquid chromatography (HPLC) is a premier technique for the separation and analysis of organotin compounds, including triphenyltin. A significant advantage of HPLC over GC is that it typically does not require a derivatization step, simplifying sample preparation cdc.gov.

When coupled with a sensitive detector like ICP-MS (HPLC-ICP-MS), it becomes a powerful tool for organotin speciation researchgate.netresearchgate.net. The HPLC separates the different organotin species (e.g., triphenyltin, diphenyltin (B89523), monophenyltin) based on their affinity for the stationary and mobile phases researchgate.net. The eluent from the HPLC column is then fed directly into the ICP-MS, which provides highly sensitive, tin-specific detection for each separated compound researchgate.netrsc.org. This approach allows for the simultaneous determination of multiple organotin compounds in a single analysis. Methods using HPLC coupled with tandem mass spectrometry (LC-MS/MS) have also been developed, demonstrating excellent accuracy and precision for the determination of triphenyltin residues in environmental samples rsc.org.

| Technique | Matrix | Limit of Quantification (LOQ) | Recovery | Reference |

|---|---|---|---|---|

| HPLC-ICP-MS | Environmental Samples | 0.13 - 1.46 µg/L | 73.7 - 119.6% | researchgate.net |

| LC-MS/MS | Surface Water | 0.1 µg/L | 86 - 107% | rsc.org |

| LC-MS/MS | Soil | 10 µg/kg | 72 - 87% | rsc.org |

Compound Reference Table

| Compound Name | Formula |

|---|---|

| This compound | C₁₈H₁₅FSn |

| Diphenyltin | C₁₂H₁₀Sn |

| Monophenyltin | C₆H₅Sn |

| Argon | Ar |

Sample Preparation Methodologies for Complex Matrices

The accurate quantification of this compound in complex environmental and biological matrices necessitates meticulous sample preparation to isolate the analyte from interfering substances and transform it into a form suitable for instrumental analysis. The choice of methodology depends on the specific matrix (e.g., water, soil, sediment, biological tissue) and the analytical technique to be employed. Key sample preparation steps typically involve extraction, and for certain chromatographic methods, derivatization. For total tin analysis, a complete decomposition of the sample matrix via mineralization is required.

Extraction Techniques (e.g., Liquid-Liquid, Solid-Phase)

Extraction is a critical first step to separate triphenyltin compounds from the bulk of the sample matrix. The selection of the extraction technique is contingent on the physicochemical properties of the analyte and the matrix.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional method for isolating organotin compounds from aqueous samples. rsc.org This technique partitions this compound between the aqueous sample and an immiscible organic solvent. Typically, the pH of the water sample is adjusted, and a complexing agent like tropolone (B20159) may be added to enhance the extraction efficiency into a nonpolar solvent such as hexane (B92381) or toluene. rsc.org For instance, water samples can be acidified to pH 2, followed by the addition of sodium acetate (B1210297) buffer and a derivatizing agent, and then extracted with hexane. rsc.org The efficiency of LLE can be influenced by factors like solvent choice, pH, and mixing time. While effective, LLE can be labor-intensive and consume significant volumes of organic solvents. epa.gov

A miniaturized version of this technique, known as liquid-phase microextraction (LPME), has been developed to reduce solvent consumption. mdpi.com In one study, LPME was coupled with gas chromatography-tandem mass spectrometry for the analysis of triphenyltin, demonstrating high sensitivity with low solvent usage. mdpi.com

Solid-Phase Extraction (SPE)

Solid-phase extraction has become a popular alternative to LLE, offering advantages such as higher enrichment factors, lower solvent consumption, and easier automation. rsc.orgepa.gov In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase) that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of an appropriate solvent.

For the analysis of triphenyltin in surface water, a method using a Strata C18-E SPE cartridge has been optimized. epa.govlupinepublishers.com The process involved adjusting the water sample (100 mL) to pH 9.0 and using 1 mL of methanol (B129727) with acetic acid as the eluent to recover the analyte from the 500 mg sorbent. epa.govlupinepublishers.com On-line SPE systems that directly couple the extraction step with liquid chromatography/mass spectrometry (LC/MS) have also been developed, streamlining the analytical workflow and improving detection sensitivity for triphenyltin in water samples. nih.gov

Other Extraction Methods

For solid matrices like soil and sediment, different extraction strategies are required.

Ultrasonic Solvent Extraction (USE): This method uses ultrasonic waves to enhance the extraction of analytes from solid samples into a solvent. A procedure for sediment samples involved two 1-minute cycles of ultrasonic bath extraction using a mixture of acetic acid and methanol. epa.gov

QuEChERS Method: Originally developed for pesticide residue analysis in food, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been adapted for organotin compounds. A modified QuEChERS approach for soil samples involves extraction with acidified acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (dSPE) with C18 sorbent. epa.govlupinepublishers.com

The table below summarizes various extraction techniques applied to different matrices for triphenyltin analysis.

| Technique | Matrix | Key Parameters | Reference |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Water | Acidification (pH 2), hexane solvent, tropolone complexing agent | rsc.org |

| Solid-Phase Extraction (SPE) | Surface Water | C18-E cartridge, sample pH 9.0, elution with acidified methanol | epa.govlupinepublishers.com |

| On-line SPE-LC/MS | Water | C18 pre-column for pre-concentration and matrix removal | nih.gov |

| Ultrasonic Solvent Extraction (USE) | Sediment | Solvent: Acetic acid and methanol mixture | epa.gov |

| Modified QuEChERS | Soil | Extraction with acidified acetonitrile, dSPE cleanup with C18 | epa.govlupinepublishers.com |

Derivatization Strategies

For analysis by gas chromatography (GC), a derivatization step is essential for polar organotin compounds like this compound. rsc.orggoogle.com These compounds have low volatility and are thermally unstable, making them unsuitable for direct GC analysis. google.com Derivatization converts the polar analytes into more volatile and thermally stable tetra-substituted organotin species. rsc.orggoogle.com

Ethylation

The most common derivatization strategy is ethylation using sodium tetraethylborate (NaBEt₄ or STEB). rsc.organton-paar.com This in-situ ethylation has largely replaced older methods that used Grignard reagents like pentylmagnesium bromide. rsc.orggoogle.com The reaction is typically performed in a buffered aqueous solution. For example, a sample extract is mixed with an acetate buffer (pH 4.5-5.4) and a freshly prepared solution of NaBEt₄ in an alcohol like methanol or ethanol. rsc.orggoogle.comanton-paar.com The mixture is shaken for a period (e.g., 30 minutes) to allow the reaction to complete, after which the now volatile, ethylated triphenyltin is extracted into an organic solvent like hexane or isooctane (B107328) for GC analysis. rsc.org

Other Derivatization Approaches

While ethylation is prevalent, other Grignard reagents or derivatizing agents can be used to form different tetra-alkyltin compounds.

Methylation: Using reagents such as methylmagnesium chloride to convert phenyltin compounds into their methyl derivatives. researchgate.net

4-Fluorophenylation: This reaction uses sodium tetrakis(4-fluorophenyl)borate as a derivatizing agent and has been compared to ethylation for the analysis of organotins by GC-MS. mdpi.comosha.gov

The choice of derivatization reagent can influence the chromatographic separation and detection sensitivity. The table below details common derivatization strategies.

| Strategy | Reagent | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Ethylation | Sodium tetraethylborate (NaBEt₄) | Aqueous, acetate buffer (pH 4.5-5.4), 30 min reaction | Ethyltriphenyltin | rsc.orggoogle.comanton-paar.com |

| Methylation | Methylmagnesium chloride (CH₃MgCl) | Hexane/THF solvent, 10 min reaction | Methyltriphenyltin | researchgate.net |

| 4-Fluorophenylation | Sodium tetrakis(4-fluorophenyl)borate | Optimized for liquid-phase microextraction (LPME) | (4-Fluorophenyl)triphenyltin | mdpi.comosha.gov |

| Pentylation | Pentylmagnesium bromide | Apolar solvent (hexane), Grignard reaction | Pentyltriphenyltin | google.com |

Microwave Mineralization

Microwave mineralization, also known as microwave-assisted acid digestion, is a sample preparation technique used for determining the total elemental content, in this case, total tin, rather than for the speciation of this compound. nih.govbenthamopen.com This destructive technique completely breaks down the sample's organic matrix, including the phenyl groups attached to the tin atom, to release the tin into solution for analysis by atomic spectrometry techniques like inductively coupled plasma-mass spectrometry (ICP-MS) or atomic absorption spectrometry (AAS). epa.govnih.govthermofisher.cn

The process involves placing a representative sample (e.g., up to 0.5 g) into a chemically inert, high-pressure microwave vessel with a combination of strong acids. epa.gov The high temperature (e.g., 180-200 °C) and pressure generated by the microwave heating accelerate the decomposition of the sample matrix. epa.govresearchgate.net

Common acid mixtures used for digestion include:

Nitric Acid (HNO₃): Often used alone or in combination with other acids for oxidizing organic matter. epa.govacs.org

Nitric Acid (HNO₃) and Hydrofluoric Acid (HF): This combination is particularly effective for digesting siliceous matrices like soils and sediments, as HF is capable of dissolving silicate (B1173343) minerals. epa.govresearchgate.net Boric acid (H₃BO₃) is often added after the initial digestion to complex excess HF, which can be harmful to glass components in analytical instruments. researchgate.netresearchgate.net

Aqua Regia (HCl and HNO₃): A highly corrosive mixture used for dissolving various materials. nih.gov

Microwave-assisted digestion offers significant advantages over traditional hot plate digestion, including much faster sample processing times (minutes versus hours), reduced risk of airborne contamination due to the closed-vessel system, and lower acid consumption. nih.gov While essential for total tin analysis, it is important to note that this mineralization process results in the loss of all molecular information, making it unsuitable for speciation studies where the identity of the specific organotin compound is required. For speciation, non-destructive microwave-assisted extraction (MAE) or leaching with weaker acids is employed to preserve the organotin species. rsc.org

Non Biological Applications of Triphenyltin Fluoride in Chemical Synthesis and Materials Science

Catalysis in Organic Transformations

Organotin compounds, in general, are recognized for their catalytic activity, often functioning as Lewis acids in a variety of organic reactions. researchgate.net The tin atom in triphenyltin (B1233371) fluoride (B91410) can act as an electrophilic center, potentially activating substrates and facilitating chemical transformations.

Polymerization Reactions

While triphenyltin fluoride itself possesses a polymeric crystal structure, its application as a catalyst in the polymerization of other monomers is not well-documented in scientific literature. rsc.org Theoretical considerations suggest that as a Lewis acid, it could potentially initiate or influence certain types of polymerization, such as that of vinyl monomers or in condensation polymerization. For instance, other tin compounds like tin(II) chloride have been used in esterification reactions, which are a form of condensation polymerization. researchgate.net However, specific research detailing the catalytic role of this compound in polymerization reactions is scarce.

Specific Organic Reaction Facilitation

There is a general acknowledgment that this compound has been explored as a catalyst for certain organic reactions under mild conditions. ontosight.ai The Lewis acidic nature of the tin center is the key to this potential application. However, detailed research findings on its efficacy and substrate scope for specific transformations, such as esterification or Friedel-Crafts reactions, are not extensively reported. For comparison, other organotin compounds have demonstrated utility as catalysts. For example, dibutyltin (B87310) dichloride is known to catalyze various organic reactions. lupinepublishers.com The presence of the highly electronegative fluorine atom in this compound could modulate its Lewis acidity and, consequently, its catalytic activity, but specific, well-documented examples remain limited.

Contributions to Materials Science

The incorporation of organotin moieties and fluorine into materials can impart unique properties. Fluorinated materials often exhibit enhanced thermal stability, chemical resistance, and specific surface properties. man.ac.uk

Precursor in Polymer Chemistry

This compound exists as a polymeric chain in its crystalline state, with tin atoms bridged by fluoride ions. rsc.org This inherent polymeric nature, however, does not directly translate to its use as a monomeric precursor for the synthesis of other functional polymers. The scientific literature does not provide significant evidence of this compound being used as a building block to create larger, more complex polymer chains with different backbones. The synthesis of fluoropolymers and organotin polymers typically follows other synthetic routes. researchgate.netrsc.org For instance, the polymer-induced liquid-precursor (PILP) process is a method used for remineralization that can involve fluoride, but this is a distinct application from using this compound as a polymer precursor. ui.ac.id

Development of Coatings and Surface Modifications

Fluorine-containing coatings are known for their desirable properties, including low surface energy, corrosion resistance, and water repellency. colorstainless.com Similarly, organotin compounds have historically been used in antifouling paints. naturvardsverket.se While these broader categories of materials are well-established, the specific use of this compound in the development of modern coatings and for surface modifications is not prominently featured in recent research. The potential for this compound to contribute to this field exists, given its constituent elements, but detailed studies or commercial applications are not widely reported. For example, polyvinylidene fluoride (PVDF) is a common fluoropolymer used in coatings, often in conjunction with primers to enhance adhesion and corrosion resistance, but this is a separate class of material from this compound. jurispro.com

Role in the Synthesis of Functional Materials

The synthesis of advanced functional materials, such as porous organic polymers or metal-organic frameworks (MOFs), often involves the use of specialized building blocks to achieve desired properties. nih.govresearchgate.net The incorporation of fluorine into MOFs, for instance, can influence their properties for applications like gas sorption and separation. nih.gov While there is extensive research on fluorinated functional materials, the specific role of this compound as a precursor or template in the synthesis of such materials is not well-established. Research in this area tends to focus on other fluorinated ligands and metal centers. nih.gov

Future Directions and Emerging Research Themes

Development of Novel Synthetic Routes with Enhanced Efficiency

The traditional synthesis of triphenyltin (B1233371) fluoride (B91410) often involves the reaction of triphenyltin chloride with a fluoride salt like potassium fluoride. ontosight.ai While effective, future research is geared towards developing more efficient and environmentally benign synthetic methodologies. A promising avenue is the exploration of "palladium-free" synthesis routes, which offer advantages such as the use of readily available starting materials and lower costs. beilstein-journals.org For instance, the nucleophilic substitution of electrophilic perfluoroarenes with organolithium reagents has proven to be an efficient method for preparing other fluorinated compounds and could be adapted for triphenyltin fluoride synthesis. beilstein-journals.org

Another key area of development is the use of safer and more efficient fluorinating agents. Recent advancements in the synthesis of other fluorinated compounds have focused on replacing hazardous reagents. eurekalert.org For example, the use of cesium fluoride salt as a fluorine source provides a more environmentally friendly alternative to some traditional fluorinating agents. sciencedaily.com The application of flow chemistry, where reactions occur in closed systems of small tubes, also presents an opportunity to enhance the safety and control of the synthesis process, aligning with green chemistry principles. sciencedaily.comvapourtec.com Research into precision-controlled halogen exchange reactions, which have achieved high purity and selectivity in the synthesis of other organofluorine compounds, could also be a valuable strategy for optimizing this compound production. mdpi.com

The following table summarizes potential novel synthetic approaches for this compound:

| Synthetic Approach | Potential Advantages | Key Features |

| Palladium-Free Synthesis | Lower cost, use of readily available starting materials. beilstein-journals.org | Based on nucleophilic substitution reactions with organolithium reagents. beilstein-journals.org |

| Use of Safer Fluorinating Agents | Reduced environmental impact and improved safety. eurekalert.orgsciencedaily.com | Employs reagents like cesium fluoride instead of more hazardous alternatives. sciencedaily.com |

| Flow Chemistry | Enhanced safety, reduced waste, and better process control. vapourtec.com | Reactions are conducted in a continuous flow system. sciencedaily.comvapourtec.com |

| Precision-Controlled Halogen Exchange | High purity and selectivity of the final product. mdpi.com | Involves optimizing stoichiometry and reaction conditions like temperature. mdpi.com |

Exploration of New Catalytic Applications in Sustainable Chemistry

This compound has been recognized for its potential as a catalyst in certain organic reactions, capable of facilitating specific transformations under mild conditions. ontosight.ai The future of research in this area lies in harnessing this catalytic activity for applications within sustainable and green chemistry. The goal of green chemistry is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. vapourtec.com Catalysis is a cornerstone of green chemistry, as catalysts can enable more efficient reactions with less waste. vapourtec.com

Future research could focus on utilizing this compound as a catalyst in reactions that align with green chemistry principles, such as those that use renewable feedstocks or are highly atom-economical. vapourtec.com Given that organotin compounds can interact with various biomolecules, there may be potential for developing biocatalytic systems that incorporate this compound or its derivatives for specific, targeted transformations. mdpi.com The unique properties of the tin-fluoride bond could be exploited to design catalysts for novel, environmentally friendly chemical processes. ontosight.ai

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of the structure and reaction mechanisms of this compound is crucial for the development of its future applications. Advanced analytical techniques are being employed to gain deeper insights. X-ray diffraction has been instrumental in determining the solid-state structure of this compound, revealing a polymeric chain structure. rsc.org Mössbauer spectroscopy has also been used to study its properties. rsc.org

Emerging research will likely involve a greater integration of experimental and computational methods. For instance, electrospray tandem mass spectrometry (MS/MS) has proven to be a sensitive method for the characterization of other organotin compounds like triphenyltin chloride, and similar techniques could be applied to this compound to study its fragmentation patterns and reactivity in the gas phase. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), can provide valuable information on the electronic structure and optimized geometry of organotin complexes. researchgate.net Such computational approaches have been used to investigate the mechanism of other fluorination reactions, helping to elucidate the role of additives and the stability of reaction intermediates. chemrxiv.org Combining these computational models with experimental techniques like polarographic reduction, which has been used to study the electrochemical behavior of this compound, can offer a comprehensive understanding of its reaction mechanisms. tandfonline.com

| Analytical Technique | Information Gained | Relevance to this compound |

| X-ray Diffraction | Solid-state structure and bond lengths. rsc.org | Elucidates the polymeric nature of the compound. rsc.org |

| Mössbauer Spectroscopy | Information about the tin atom's environment. rsc.org | Complements X-ray diffraction data for structural analysis. rsc.org |

| Electrospray Mass Spectrometry | Fragmentation patterns and gas-phase reactivity. researchgate.net | Can be used for sensitive detection and structural elucidation. researchgate.net |

| Polarographic Reduction | Electrochemical behavior and reaction products. tandfonline.com | Provides insight into the redox properties of the compound. tandfonline.com |

| Computational Methods (DFT) | Electronic structure, optimized geometry, and reaction pathways. researchgate.netchemrxiv.org | Can predict reactivity and guide the design of new applications. chemrxiv.org |

Research into Controlled Environmental Degradation Strategies

The environmental persistence and toxicity of organotin compounds, including this compound, are significant concerns. ontosight.aichromatographyonline.com Future research will increasingly focus on developing strategies for their controlled environmental degradation. The primary degradation pathways for triphenyltin compounds in the environment are photodegradation and microbial breakdown. nih.govpublications.gc.ca

Studies have shown that triphenyltin can be degraded by microorganisms, such as certain strains of Pseudomonas, which can break it down into less toxic diphenyltin (B89523) and monophenyltin derivatives. nih.govnih.gov Research into the specific enzymes and metabolic pathways involved in this biodegradation is a key area of interest. nih.gov This knowledge could be used to develop bioremediation technologies to clean up contaminated sites. nih.govresearchgate.net

Photodegradation is another important process, with the rate of breakdown increasing in the presence of light. publications.gc.ca Understanding the mechanisms of photolytic degradation can inform the design of strategies to enhance the breakdown of these compounds in the environment. The half-life of triphenyltin in soil can vary significantly depending on environmental conditions, highlighting the need for degradation strategies that are effective in diverse settings. nih.gov The ultimate goal is to convert these organometallic compounds into non-toxic inorganic tin. nih.govresearchgate.net

Integration with Green Chemistry Principles in Synthesis and Application

The integration of green chemistry principles into the entire lifecycle of this compound, from its synthesis to its final application and disposal, is a critical future direction. The twelve principles of green chemistry provide a framework for making chemical products and processes more environmentally friendly. vapourtec.com This includes preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. vapourtec.com

In the context of this compound synthesis, this means exploring routes that use renewable feedstocks, safer solvents, and catalytic processes to minimize waste. vapourtec.com As discussed in section 8.1, the development of "palladium-free" and flow chemistry-based syntheses are steps in this direction. beilstein-journals.orgvapourtec.com For its applications, the focus should be on designing processes that are highly efficient and selective, thereby reducing the amount of catalyst needed and minimizing byproducts.

Q & A

Q. What are the standard methods for synthesizing and characterizing triphenyltin fluoride (TPT-F) in laboratory settings?

- Methodological Answer : TPT-F synthesis typically involves reacting triphenyltin chloride with a fluoride source (e.g., KF or NaF) in anhydrous conditions. Characterization requires nuclear magnetic resonance (¹H, ¹³C, and ¹⁹F NMR) to confirm substitution and purity. X-ray crystallography is critical for structural elucidation, as seen in studies of related organotin compounds like triphenyltin acetate . Ensure purity via elemental analysis and melting point determination. For reproducibility, document solvent systems (e.g., toluene or THF) and reaction times .

Q. Which analytical techniques are most reliable for quantifying TPT-F in environmental or biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron-capture detection (ECD) is optimal for detecting TPT-F at trace levels. Derivatization using Grignard reagents (e.g., pentylmagnesium bromide) enhances volatility. Inductively coupled plasma mass spectrometry (ICP-MS) coupled with liquid chromatography (LC-ICP-MS) improves speciation analysis in complex matrices . Calibrate with certified reference materials and validate recovery rates using spiked samples.

Advanced Research Questions

Q. How does TPT-F interact with nuclear receptors (e.g., VDR, PPARγ) compared to other organotins, and what experimental models validate these interactions?

- Methodological Answer : TPT-F’s receptor antagonism can be studied using gene reporter assays. For example, the IZ-VDRE cell line (VDR-responsive) and PAZ-PPARγ cell line (PPARγ-responsive) enable quantification of transcriptional activity via luciferase signals . Dose-response curves (0.1–10 µM) and co-treatment with receptor agonists (e.g., calcitriol for VDR) clarify competitive inhibition. Compare results to analogs like triphenyltin chloride (TPT-Cl) to assess halogen-dependent effects .

Q. What factors explain contradictory data on TPT-F’s environmental persistence versus its degradation in marine systems?

- Methodological Answer : Discrepancies arise from variable experimental conditions. Simulate marine environments using mesocosms with controlled salinity, UV exposure, and microbial activity. Monitor degradation via LC-MS and compare half-lives under aerobic vs. anaerobic conditions. Studies show TPT-F degrades faster in biofouling-rich environments due to microbial metabolism, unlike in sterile seawater . Include sediment adsorption assays to assess partitioning behavior.

Q. How can researchers resolve inconsistencies in TPT-F’s reported toxicity thresholds across cell-based assays?

- Methodological Answer : Standardize assays by using identical cell lines (e.g., T24/83 for PPARγ studies) and exposure durations (e.g., 24–48 hrs). Account for solvent effects (e.g., DMSO vs. ethanol) on cell viability via MTT assays. Perform meta-analyses using the Fluoride Science Quality Assessment Worksheet to evaluate study rigor, statistical power, and confounding variables . Cross-validate with in vivo models (e.g., zebrafish embryos) for ecological relevance.

Q. What experimental designs are optimal for studying TPT-F’s antifouling mechanisms against marine organisms?

- Methodological Answer : Use static or flow-through bioassays with target organisms (e.g., barnacle larvae or algae). Quantify adhesion inhibition via microscopy and force spectroscopy. Compare TPT-F’s efficacy to tributyltin fluoride (TBT-F) at equimolar concentrations (1–100 nM). Incorporate polymer matrices (e.g., epoxy resins) to mimic antifouling coatings and assess leaching rates via atomic absorption spectroscopy .

Methodological Guidance for Data Contradictions

Q. How should researchers address conflicting results in TPT-F’s bioaccumulation potential across trophic levels?

- Methodological Answer : Conduct trophic transfer studies using stable isotope-labeled TPT-F (e.g., ¹¹⁹Sn-enriched) in model food chains (e.g., phytoplankton → zooplankton → fish). Measure biomagnification factors (BMFs) via ICP-MS and lipid-normalized concentrations. Control for metabolic transformation by analyzing metabolites (e.g., diphenyltin derivatives) using high-resolution MS .

Q. What strategies mitigate interference from organotin impurities in TPT-F toxicity studies?

- Methodological Answer : Purify TPT-F via recrystallization (e.g., hexane/acetone) and verify purity via ¹¹⁹Sn NMR. Include impurity controls (e.g., triphenyltin hydroxide) in dose-response experiments. Use speciation analysis (e.g., LC-ICP-MS) to quantify contaminant levels and adjust toxicity thresholds accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products